molecular formula C18H16N2OS B2732462 N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide CAS No. 878669-33-1

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2732462
CAS No.: 878669-33-1
M. Wt: 308.4
InChI Key: BUIGPUZZBYPXHV-UHFFFAOYSA-N
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Description

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a cell-permeable, ATP-competitive thiazole derivative that acts as a potent and selective inhibitor of Glycogen Synthase Kinase-3 Beta (GSK-3β). This compound has emerged as a critical pharmacological tool for probing the complex role of GSK-3β in neurodegenerative pathologies , particularly Alzheimer's disease, where its inhibition can reduce the hyperphosphorylation of tau protein, a key step in the formation of neurofibrillary tangles. Beyond neuroscience, its research applications extend to the study of Wnt/β-catenin signaling , a pathway fundamental to cell proliferation and differentiation that is negatively regulated by GSK-3β. By selectively inhibiting GSK-3β, this compound facilitates the stabilization and nuclear accumulation of β-catenin, making it invaluable for investigating oncogenesis, stem cell biology, and tissue regeneration. Furthermore, due to the enzyme's involvement in insulin signaling and glucose homeostasis, this inhibitor is also utilized in metabolic disease research to explore new therapeutic avenues for type 2 diabetes. Its high selectivity and potency provide researchers with a precise means to dissect GSK-3β's function across these diverse biological contexts.

Properties

IUPAC Name

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c21-17(13-8-9-13)20-18-19-11-15(22-18)10-14-6-3-5-12-4-1-2-7-16(12)14/h1-7,11,13H,8-10H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIGPUZZBYPXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide has a range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its antifungal properties and potential use in controlling fungal infections.

    Medicine: Investigated for its potential therapeutic effects, particularly in antifungal treatments.

Mechanism of Action

The mechanism of action of N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide involves its interaction with fungal cell membranes, leading to disruption of membrane integrity and inhibition of fungal growth. The compound targets specific enzymes and pathways involved in fungal cell wall synthesis, thereby exerting its antifungal effects .

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogs:

Compound Name (IUPAC) Key Substituents Molecular Formula Biological Activity/Application Evidence Source
N-[5-(Naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (Target) 5-(Naphthalen-1-ylmethyl), 2-(cyclopropanecarboxamide) C₁₉H₁₇N₃OS Potential SIRT2 inhibition
2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]acetamide (SirReal2) 2-(Sulfanylacetamide with pyrimidinyl), 5-(naphthalen-1-ylmethyl) C₂₂H₂₀N₄OS₂ SIRT2 inhibitor
N-[4-(4-Fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]cyclopropanecarboxamide 4-(4-Fluorophenyl), 5-(pyrimidinyl-piperazinyl anilino), 2-(cyclopropanecarboxamide) C₂₆H₂₄FN₇OS Antimalarial (Plasmodium falciparum)
N-[5-({4-Methoxy-2-methyl-5-[(3R)-3-methyl-4-(prop-2-enoyl)-1,4-diazepane-1-carbonyl]phenyl}sulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide (Soquelitinib) 5-(Sulfanylphenyl-diazepane), 2-(cyclopropanecarboxamide) C₂₈H₃₀N₆O₅S₂ Kinase inhibition (INN listed)
N-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)cyclopropanecarboxamide 5-(Boronic ester), 2-(cyclopropanecarboxamide) C₁₄H₂₀BN₃O₃S Synthetic intermediate (Suzuki coupling)

Functional Group Analysis

Thiazole Core : All compounds share a 1,3-thiazole ring, which provides a rigid scaffold for substituent positioning.

5-Position Modifications: Naphthalen-1-ylmethyl (Target, SirReal2): Enhances π-π stacking in hydrophobic binding pockets . Pyrimidinyl-piperazinyl anilino (Antimalarial analog): Introduces hydrogen-bonding and solubility via the piperazine group . Boronic ester (Synthetic intermediate): Facilitates cross-coupling reactions for further derivatization .

2-Position Modifications :

  • Cyclopropanecarboxamide (Target, Antimalarial analog, Soquelitinib): The cyclopropane ring increases metabolic stability by resisting oxidative degradation.
  • Sulfanylacetamide (SirReal2): The sulfur atom and pyrimidine group may enhance interactions with zinc-containing enzymes like sirtuins .

Biological Activity

N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-cancer and antimicrobial research. This article reviews the existing literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety linked to a naphthalene unit, which is known to influence its biological properties. The cyclopropanecarboxamide group enhances its pharmacological profile by potentially improving binding affinity to biological targets.

Antitumor Activity

Several studies have investigated the antitumor potential of thiazole derivatives, including those similar to this compound. Thiazoles have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Mechanism : The thiazole ring is crucial for cytotoxicity, with substitutions on the phenyl ring significantly affecting activity. For instance, compounds with electron-donating groups at specific positions have shown enhanced activity against cancer cells .
  • Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against cancer cell lines, suggesting that structural modifications can lead to potent antitumor agents .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antibacterial properties:

  • Mechanism : The antibacterial efficacy is often attributed to the presence of functional groups that enhance interaction with bacterial cell membranes or inhibit vital bacterial enzymes .
  • Research Findings : In a comparative study, several thiazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that specific substitutions on the thiazole ring were essential for this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies:

Compound ModificationEffect on Activity
Electron-donating groups on phenyl ringIncreased cytotoxicity
Presence of halogensVariable effects depending on position
N-acyl substitutionEnhanced antibacterial properties

These findings suggest that careful modification of the compound's structure could lead to improved therapeutic profiles.

Q & A

Q. What synthetic strategies are optimal for constructing the thiazole core in N-[5-(naphthalen-1-ylmethyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide?

The thiazole ring is typically synthesized via cyclocondensation reactions. For example, copper-catalyzed 1,3-dipolar cycloaddition between alkyne and azide precursors can form triazole intermediates (as seen in analogous compounds), followed by functionalization to introduce the naphthalene-methyl group . Alternatively, Hantzsch thiazole synthesis using α-haloketones and thioureas may be adapted, with careful optimization of reaction conditions (e.g., solvent, temperature) to improve yield and purity . Post-synthetic modifications, such as alkylation or amidation, can introduce the cyclopropanecarboxamide moiety.

Q. How can structural validation be performed for this compound?

Key techniques include:

  • IR spectroscopy : Confirm functional groups (e.g., C=O at ~1670 cm⁻¹, thiazole C-N at ~1300 cm⁻¹) .
  • NMR spectroscopy : ¹H and ¹³C NMR to verify substituent integration and connectivity (e.g., naphthalene protons at δ 7.2–8.4 ppm, cyclopropane carbons at ~52 ppm) .
  • Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₁₇N₃OS: 348.11; observed: 348.09) .
  • X-ray crystallography : Use SHELX or ORTEP-3 for single-crystal structure determination, ensuring correct stereochemistry and bond lengths .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Enzyme inhibition assays : Test SIRT2 inhibition (IC₅₀) using fluorogenic substrates (e.g., SirReal2 analogs in showed SIRT2 selectivity).
  • Cell viability assays : Screen for anticancer activity against cancer cell lines (e.g., MTT assay) .
  • Antimicrobial testing : Use broth microdilution to determine MIC against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalene-methyl group influence structure-activity relationships (SAR)?

Computational docking (e.g., AutoDock Vina) can model interactions between the naphthalene group and hydrophobic pockets in target proteins (e.g., SIRT2). Compare analogs with bulkier substituents (e.g., adamantane) or electron-withdrawing groups to assess potency changes. Experimental validation via IC₅₀ shifts in enzyme assays can reveal steric tolerance thresholds .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

  • Crystallographic validation : Use SHELXL refinement to resolve discrepancies in bond lengths/angles .
  • Dynamic NMR : Detect conformational flexibility (e.g., cyclopropane ring puckering) that may explain differences between solid-state (X-ray) and solution (NMR) structures .
  • DFT calculations : Optimize geometry and compare theoretical vs. experimental spectra .

Q. How can metabolic stability be improved without compromising target affinity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility and reduce first-pass metabolism.
  • Isotope labeling : Use ¹⁴C or ³H tracers in pharmacokinetic studies to track metabolic pathways .
  • SAR-driven modifications : Replace metabolically labile groups (e.g., methyl on thiazole) with halogenated or deuterated analogs .

Methodological Tables

Q. Table 1. Key Synthetic Routes for Thiazole Derivatives

MethodReagents/ConditionsYield (%)Purity (HPLC)Reference
1,3-Dipolar CycloadditionCu(OAc)₂, t-BuOH/H₂O, RT, 6–8 h65–75>95%
Hantzsch Synthesisα-Bromoketone, thiourea, EtOH, reflux50–6090%

Q. Table 2. Comparative Biological Activity of Analogous Compounds

CompoundSIRT2 IC₅₀ (µM)Anticancer (IC₅₀, µM)Antimicrobial (MIC, µg/mL)
SirReal2 ()0.14N/AN/A
Thiazole Derivative ()N/A12.5 (HeLa)8 (S. aureus)

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